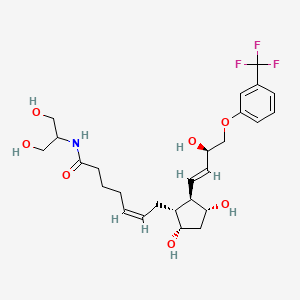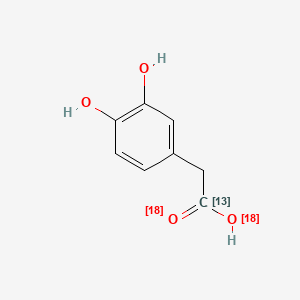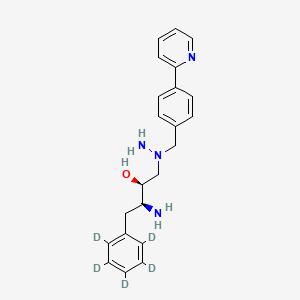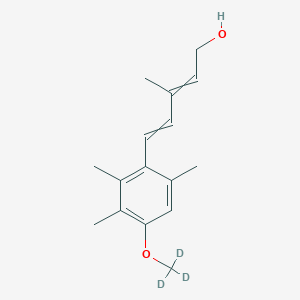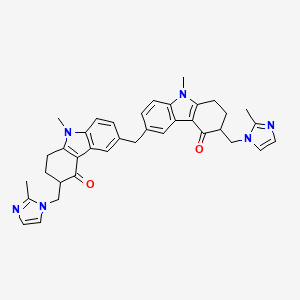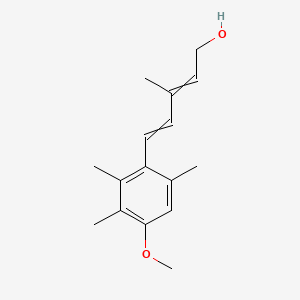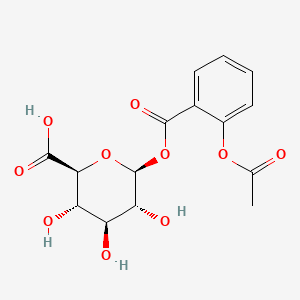
Acetylsalicylic acid acyl-beta-D-glucuronide
説明
Acetylsalicylic acid acyl-beta-D-glucuronide is a compound with the molecular formula C15H16O10 . It is also known by other names such as Aspirin-acyl-beta-D-glucuronide . The molecular weight of this compound is 356.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The InChI representation is InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 356.28 g/mol, a computed XLogP3-AA of -0.4, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, an exact mass of 356.07434670 g/mol, a monoisotopic mass of 356.07434670 g/mol, and a topological polar surface area of 160 Ų .科学的研究の応用
Metabolic Pathways and Enzymatic Activity
Acetylsalicylic acid (aspirin) and its metabolite, salicylic acid, are transformed in the body into major metabolites, such as acyl and phenolic glucuronide conjugates. These conjugations, catalyzed by UDP-glucuronosyltransferases (UGTs), play a critical role in reducing the pharmacologically active salicylic acid. Various UGTs, except for a few, are involved in the glucuronidation of salicylic acid, which has implications for the individual response to aspirin (Kuehl et al., 2006).
Neuroprotection and Inflammation
Acetylsalicylic acid and its metabolite sodium salicylate have been shown to protect against neurotoxicity caused by glutamate in rat primary neuronal cultures and hippocampal slices. This neuroprotective effect involves the inhibition of glutamate-mediated induction of nuclear factor kappa B, contributing to the understanding of anti-inflammatory drugs in neurodegeneration (Grilli et al., 1996).
Applications in Anticancer Therapy
The synthesis of acyl glucuronide derivatives like 28-O-β-D-glucuronide betulinic acid indicates the potential of these compounds in anticancer prodrug monotherapy. These derivatives, being more water-soluble and possessing good in vitro stability, can release promising anticancer agents like betulinic acid (Gauthier et al., 2009).
Role in Calcium-Containing Urinary Calculi Prevention
Glucuronides, including those derived from acetylsalicylic acid, increase the solubility of calcium phosphate. Studies have shown the potential of salicylates in preventing the recurrence of calcium-containing urinary calculi, suggesting a beneficial role in specific urinary conditions (Prien & Walker, 1956).
Stability and Reactivity of Acyl Glucuronides
The stability and reactivity of acyl glucuronides, including those from acetylsalicylic acid, are influenced by their physicochemical properties. Understanding these properties is crucial for designing carboxylic acid-containing drug molecules with improved stability and reduced toxicity (Camilleri et al., 2018).
作用機序
Target of Action
Acetylsalicylic acid acyl-beta-D-glucuronide, a metabolite of acetylsalicylic acid (commonly known as aspirin), primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound inhibits the activity of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins . This inhibition results in reduced inflammation, pain, and fever . Furthermore, the inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) .
Biochemical Pathways
The formation of this compound involves the glucuronidation process, a significant metabolic pathway for carboxylic acid-containing drugs . This process results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as acyl glucuronides . These derivatives can undergo both spontaneous and enzymic hydrolysis .
Pharmacokinetics
The pharmacokinetics of this compound involves its distribution in plasma and its excretion in urine and bile . The clearance of acyl glucuronides is predominantly renal in humans . Glucuronidation may also lead to biliary excretion, particularly for relatively low molecular weight aglycones .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to reduced inflammation, pain, and fever . Additionally, the inhibition of platelet aggregation can prevent blood clot formation, reducing the risk of stroke and myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the rate of acyl migration, a process that acyl glucuronides can undergo . Furthermore, the molecular weight or size threshold for biliary clearance is greater in humans than in rats, which can influence the clearance of acyl glucuronides .
生化学分析
Biochemical Properties
Acetylsalicylic acid acyl-beta-D-glucuronide is involved in various biochemical reactions, primarily as a metabolite of acetylsalicylic acid. It interacts with several enzymes, including UDP-glucuronosyltransferase (UGT) enzymes, which facilitate its formation through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid . This interaction is crucial for the detoxification and excretion of acetylsalicylic acid, as the glucuronide conjugate is more water-soluble and can be readily excreted via urine .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes and proteins involved in inflammatory responses, such as cyclooxygenase (COX) enzymes . By inhibiting COX enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to COX enzymes, leading to their inhibition and subsequent reduction in the synthesis of prostaglandins, which are key mediators of inflammation . Additionally, this compound can undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, further contributing to its pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and enzymatic activity . Long-term studies have shown that this compound can undergo hydrolysis, leading to the release of acetylsalicylic acid and beta-D-glucuronic acid . These degradation products can have distinct effects on cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX enzymes . At high doses, it can cause adverse effects such as gastrointestinal irritation and bleeding . These toxic effects are primarily due to the release of acetylsalicylic acid upon hydrolysis of the glucuronide conjugate .
Metabolic Pathways
This compound is involved in the metabolic pathways of acetylsalicylic acid. It is formed through the conjugation of acetylsalicylic acid with beta-D-glucuronic acid by UGT enzymes . This conjugation enhances the water solubility of acetylsalicylic acid, facilitating its excretion via urine . The glucuronide conjugate can also undergo hydrolysis to release acetylsalicylic acid and beta-D-glucuronic acid, which can be further metabolized or excreted .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . These transporters play a crucial role in the localization and accumulation of the compound within specific tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, such as the endoplasmic reticulum and lysosomes . These localizations can affect its activity and function, contributing to its overall pharmacological effects .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJPVKQXMOFZPM-HJHSNUOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652420 | |
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24719-72-0 | |
| Record name | 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


